molecular formula C15H23N6O5S+ B1665520 S-adenosyl-L-methionine CAS No. 29908-03-0

S-adenosyl-L-methionine

Cat. No.: B1665520
CAS No.: 29908-03-0
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
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Description

S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It is a sulfonium-containing primary metabolite that plays a crucial role in various biological processes. This compound is best known for its role in one-carbon metabolism, where it serves as a methyl donor in numerous biological reactions . It is involved in the methylation of DNA, RNA, proteins, and lipids, making it essential for cellular growth, repair, and regulation .

Mechanism of Action

Target of Action

S-adenosyl-L-methionine (SAMe) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a direct metabolite of the essential amino acid L-methionine . SAMe is best known for the role it plays in one-carbon metabolism where it serves as a methyl donor in many biological reactions .

Mode of Action

SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . This process involves the transfer of a methyl group from SAMe to a variety of molecules, including proteins, lipids, and nucleic acids . This methylation process is critical for cellular growth, repair, and maintenance of several hormones and neurotransmitters .

Biochemical Pathways

SAMe is involved in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation . In the transmethylation pathway, SAMe donates a methyl group to a variety of substrates, including nucleic acids, proteins, lipids, and secondary metabolites . In the transsulfuration pathway, SAMe is converted to homocysteine, which is then further metabolized to cysteine, a precursor of glutathione . In the aminopropylation pathway, decarboxylated SAMe is a precursor of polyamines, such as spermidine and spermine .

Pharmacokinetics

SAMe is well-absorbed following oral administration, but its systemic bioavailability is relatively low due to extensive first-pass hepatic metabolism . The pharmacokinetic properties of SAMe can be influenced by the formulation. For example, a novel formulation of SAMe, the phytate salt, has been found to have significantly better pharmacokinetic parameters compared to the tosylated form .

Result of Action

The methylation reactions facilitated by SAMe are critical for cellular growth and repair, and they maintain the phospho-bilipid layer in cell membranes . SAMe also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . Clinical studies have shown that SAMe can have therapeutic benefits in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis .

Action Environment

The action of SAMe can be influenced by various environmental factors. For example, the presence of other molecules can affect the ability of SAMe to donate its methyl group . Additionally, the pH and temperature of the environment can influence the stability and efficacy of SAMe .

Properties

Key on ui mechanism of action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

CAS No.

29908-03-0

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

boiling_point

78 °C

Key on ui other cas no.

78548-84-2
91279-78-6
29908-03-0
24346-00-7

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-adenosyl-L-methionine
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S-adenosyl-L-methionine
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S-adenosyl-L-methionine
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S-adenosyl-L-methionine
Reactant of Route 5
S-adenosyl-L-methionine
Reactant of Route 6
S-adenosyl-L-methionine

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